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For researchers, scientists, and drug development professionals, understanding the

stereochemical effects in gas-phase reactions is crucial for predicting reaction outcomes,

elucidating mechanisms, and developing selective synthetic pathways. This guide provides an

objective comparison of the gas-phase reactivity of chloroalkene stereoisomers, supported by

experimental data from ion-molecule reactions, interactions with atmospheric oxidants, and

photodissociation dynamics.

Ion-Molecule Reactions: A Tale of Two Isomers
The gas-phase reactions of dichloroethene isomers with various cations, studied extensively

using Selected Ion Flow Tube (SIFT) mass spectrometry, reveal profound stereochemical

effects on reaction rates and product distributions. These reactions, occurring in a controlled

environment, provide fundamental insights into how the spatial arrangement of atoms

influences chemical reactivity.

A significant study measured the reaction rate coefficients and product branching ratios for the

reactions of 1,1-dichloroethene, cis-1,2-dichloroethene, and trans-1,2-dichloroethene with a

range of cations at 298 K[1][2][3][4]. The results clearly demonstrate that the isomeric form of

the chloroalkene dictates the reaction pathway.

Table 1: Reaction Rate Coefficients and Product Branching Ratios for the Gas-Phase

Reactions of Dichloroethene Isomers with H₃O⁺ and CF₃⁺ at 298 K[1][2][3]
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Reactant
Cation

Dichloroethen
e Isomer

Rate
Coefficient (x
10⁻⁹ cm³
molecule⁻¹
s⁻¹)

Product Ions
Branching
Ratio (%)

H₃O⁺
1,1-

dichloroethene
2.5 C₂H₃Cl₂O⁺ 100

cis-1,2-

dichloroethene
0.38 C₂H₃Cl₂O⁺ 70

C₂H₂Cl⁺ 30

trans-1,2-

dichloroethene
0.49 C₂H₃Cl₂O⁺ 65

C₂H₂Cl⁺ 35

CF₃⁺
1,1-

dichloroethene
1.3 C₂H₂Cl⁺ 100

cis-1,2-

dichloroethene
1.1 CHCl₂⁺ 100

trans-1,2-

dichloroethene
1.1 CHCl₂⁺ 100

For instance, the reaction with H₃O⁺ shows a significantly higher rate coefficient for the 1,1-

isomer compared to the cis and trans isomers. Furthermore, the product channels differ, with

the 1,2-isomers yielding a substantial fraction of the C₂H₂Cl⁺ fragment, which is absent in the

reaction of the 1,1-isomer. An even more striking difference is observed in the reaction with

CF₃⁺. While the 1,1-isomer undergoes Cl⁻ abstraction to form C₂H₂Cl⁺, both cis- and trans-1,2-

dichloroethene fragment to produce CHCl₂⁺, indicating a completely different reaction

mechanism dictated by the initial geometry of the neutral reactant[1].

A study on the isomer- and state-dependent reactions between Coulomb-crystallised Ca⁺ ions

and cis/trans-1,2-dichloroethene also highlighted the higher reactivity of the cis isomer

compared to the trans isomer with all electronic states of Ca⁺[5].
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Atmospheric Chemistry Implications: Reactions
with OH Radicals and Ozone
The stereochemistry of chloroalkenes also plays a critical role in their atmospheric lifetime and

degradation pathways. Reactions with hydroxyl radicals (OH) and ozone (O₃) are primary

removal processes for these compounds in the troposphere.

Rate constants for the gas-phase reactions of OH radicals with dichloroethene isomers have

been measured over a range of temperatures[5][6]. These studies show that the reactivity

towards OH radicals is isomer-dependent.

Table 2: Rate Coefficients for the Gas-Phase Reactions of Dichloroethene Isomers with OH

Radicals and Ozone at 298 K

Reactant
Dichloroethene
Isomer

Rate Coefficient
(cm³ molecule⁻¹
s⁻¹)

Reference

OH Radical cis-1,2-dichloroethene 2.62 x 10⁻¹² [7]

trans-1,2-

dichloroethene
2.34 x 10⁻¹² [8]

1,1-dichloroethene (2.30 ± 0.44) x 10⁻¹² [5]

Ozone cis-1,2-dichloroethene 5.4 x 10⁻²¹ [9]

trans-1,2-

dichloroethene
6.5 x 10⁻²⁰ [9]

The reaction of ozone with cis- and trans-1,2-dichloroethene also exhibits a notable

stereochemical effect, with the trans isomer reacting significantly faster than the cis isomer[9].

The products of these reactions can also differ depending on the isomer, influencing the

subsequent atmospheric chemistry. For example, the ozonolysis of alkenes is a known source

of hydroxyl radicals, and the yield of OH can be dependent on the stereochemistry of the initial

alkene and the resulting Criegee intermediates[4][7][8][10][11][12][13][14].
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Photodissociation Dynamics: Unraveling Reaction
Pathways from Above
The interaction of chloroalkenes with ultraviolet (UV) light initiates a cascade of photochemical

and photophysical events, including isomerization and dissociation. The stereochemistry of the

starting isomer can influence the branching between these pathways and the nature of the final

products.

Studies on the photodissociation of cis- and trans-1,2-dichloroethene have shown that both

isomers can undergo photoisomerization upon UV irradiation[15]. However, dissociation to form

chlorine atoms and other fragments is also a significant channel[16][17][18]. The dynamics of

this dissociation, including the translational energy and angular distributions of the fragments,

are sensitive to the initial isomeric structure[17]. For instance, following excitation at 200 nm,

both ultrafast excited-state dynamics and product formation are observed, with differences in

the photoelectron spectra of the cis and trans isomers indicating distinct electronic state

interactions[1].

Experimental Protocols
Selected Ion Flow Tube (SIFT) Mass Spectrometry
The SIFT technique is a powerful method for studying ion-molecule reactions in the gas phase

at thermal energies[19].

Methodology:

Ion Generation and Selection: Reagent ions are generated in a source, typically a microwave

discharge. The desired ion species is then mass-selected using a quadrupole mass filter.

Injection and Thermalization: The selected ions are injected into a flow tube containing a

buffer gas (e.g., Helium or Nitrogen) at a pressure of typically 0.5 to 1 Torr[2][20]. Collisions

with the buffer gas thermalize the ions to the temperature of the flow tube (e.g., 298 K).

Reactant Introduction: A known concentration of the neutral reactant gas (e.g., a

dichloroethene isomer) is introduced into the flow tube at a specific point downstream.
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Reaction and Detection: The ions and neutral molecules react over a well-defined reaction

length. The parent and product ions are then sampled at the end of the flow tube and

detected by a second mass spectrometer.

Data Analysis: The reaction rate coefficient is determined from the decay of the reagent ion

signal as a function of the neutral reactant concentration. Product branching ratios are

determined from the relative intensities of the product ion signals.

For the experiments detailed in Table 1, a SIFT apparatus operating at 298 K was used. The

dichloroethene isomers were introduced at pressures that ensured pseudo-first-order

kinetics[1][2][3].

Gas-Phase Photochemistry
Gas-phase photochemistry experiments are designed to study the reactions initiated by the

absorption of light.

Methodology:

Sample Preparation: A mixture of the chloroalkene and a bath gas (e.g., Argon or Nitrogen)

is prepared in a reaction cell. For studies of atmospheric reactions, an oxidant precursor

(e.g., H₂O₂ for OH radicals or O₃) is also included.

Photolysis: The gas mixture is irradiated with a light source of a specific wavelength (e.g., a

laser or a lamp). For OH radical generation, photolysis of a precursor like H₂O₂ or O₃/H₂O is

often used.

Product Detection: The concentrations of reactants and products are monitored over time

using techniques such as Gas Chromatography (GC), Fourier-Transform Infrared (FTIR)

spectroscopy, or Laser-Induced Fluorescence (LIF) for radical detection.

Data Analysis: Rate constants are determined by monitoring the decay of the reactant in the

presence of the photolytically generated oxidant. Product yields are determined by

quantifying the amount of each product formed relative to the amount of reactant consumed.

Reaction Pathways and Mechanisms
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The observed stereochemical effects can be rationalized by considering the underlying reaction

mechanisms.

Ion-Molecule Reaction Mechanisms
The differing outcomes of ion-molecule reactions with dichloroethene isomers suggest distinct

reaction intermediates and transition states.

1,1-Dichloroethene + CF₃⁺

1,2-Dichloroethene + CF₃⁺

1,1-C₂H₂Cl₂

[C₂H₂Cl₂-CF₃]⁺ Complex

Collision

CF₃⁺

C₂H₂Cl⁺ + CF₃Cl
Cl⁻ Abstraction

cis/trans-C₂H₂Cl₂

[C₂H₂Cl₂-CF₃]⁺ Complex
Collision

CF₃⁺

CHCl₂⁺ + CHFCF₂C=C Bond Cleavage

Click to download full resolution via product page

Caption: Reaction pathways for CF₃⁺ with dichloroethene isomers.

Unimolecular Elimination Mechanisms
In some gas-phase reactions, particularly at higher temperatures or following vibrational

excitation, chloroalkenes can undergo unimolecular elimination of HCl. The stereochemistry of

the starting material can influence the feasibility of concerted elimination pathways (E2-like)

versus stepwise pathways (E1-like). For a concerted E2 elimination, a specific anti-periplanar

arrangement of the departing H and Cl atoms is typically required.
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Concerted (E2-like) Elimination

Stepwise (E1-like) Elimination

cis-1,2-Dichloroethene
(Anti-periplanar H and Cl) [Transition State]Heat/Vibrational Excitation Chloroacetylene + HCl

trans-1,2-Dichloroethene Carbocation IntermediateHeterolytic C-Cl Cleavage Chloroacetylene + HClDeprotonation

Click to download full resolution via product page

Caption: Possible unimolecular elimination pathways for dichloroethenes.

This comparative guide highlights the critical role of stereochemistry in dictating the outcomes

of gas-phase reactions of chloroalkenes. The provided data and mechanistic insights are

essential for researchers in various fields to build more accurate predictive models and to

design more selective chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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